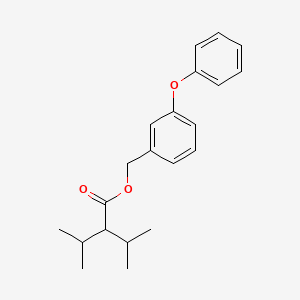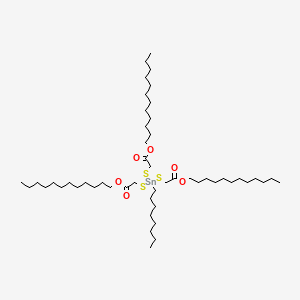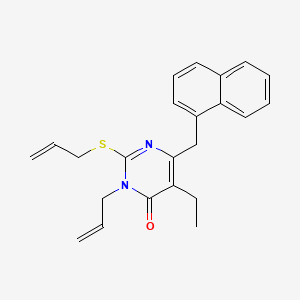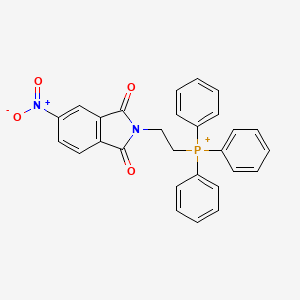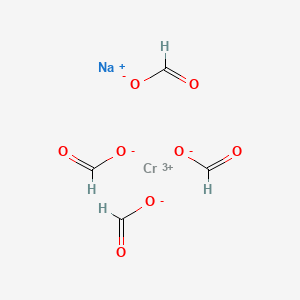
sodium;chromium(3+);tetraformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;chromium(3+);tetraformate is a coordination compound consisting of sodium, chromium in the +3 oxidation state, and formate ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;chromium(3+);tetraformate typically involves the reaction of chromium(III) salts with sodium formate under controlled conditions. One common method is to dissolve chromium(III) chloride in water and add sodium formate to the solution. The reaction mixture is then heated to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;chromium(3+);tetraformate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Chromium in the +3 oxidation state can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher states.
Substitution Reactions: The formate ligands in the compound can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous solutions at controlled temperatures .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield chromium(VI) compounds, while reduction reactions may produce chromium(II) species .
Applications De Recherche Scientifique
Sodium;chromium(3+);tetraformate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of sodium;chromium(3+);tetraformate involves its ability to participate in redox reactions and coordinate with various ligands. The chromium(III) ion can interact with molecular targets such as enzymes and proteins, influencing biochemical pathways and cellular processes . Additionally, the compound’s formate ligands can facilitate electron transfer reactions, enhancing its catalytic efficiency .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium(III) Chloride: A common chromium(III) compound used in various industrial applications.
Chromium(III) Acetate: Another coordination compound with similar properties and applications in catalysis and material science.
Chromium(III) Sulfate: Used in tanning and dyeing processes, with properties comparable to sodium;chromium(3+);tetraformate.
Uniqueness
This compound is unique due to its specific coordination environment and the presence of formate ligands, which impart distinct chemical reactivity and catalytic properties. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .
Propriétés
Numéro CAS |
63182-21-8 |
|---|---|
Formule moléculaire |
C4H4CrNaO8 |
Poids moléculaire |
255.06 g/mol |
Nom IUPAC |
sodium;chromium(3+);tetraformate |
InChI |
InChI=1S/4CH2O2.Cr.Na/c4*2-1-3;;/h4*1H,(H,2,3);;/q;;;;+3;+1/p-4 |
Clé InChI |
ZVZYSZBZEBELRF-UHFFFAOYSA-J |
SMILES canonique |
C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].[Na+].[Cr+3] |
Numéros CAS associés |
64-18-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




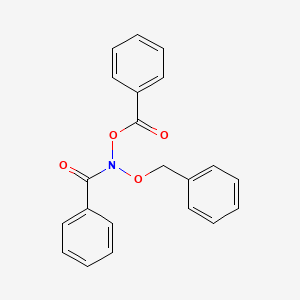
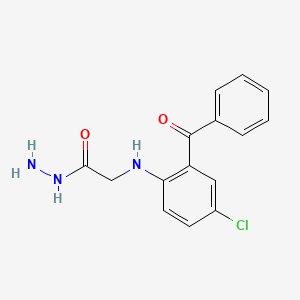
![N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B12687360.png)
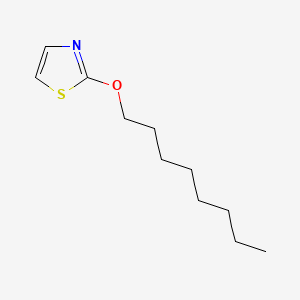
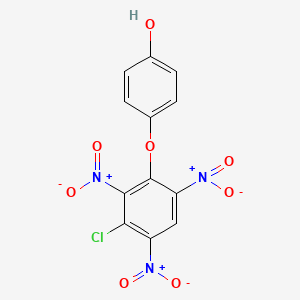
![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)
